N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine
Description
Properties
CAS No. |
166039-49-2 |
|---|---|
Molecular Formula |
C25H25N5 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine |
InChI |
InChI=1S/C25H25N5/c1-3-9-20(10-4-1)19-26-24-22-13-7-8-14-23(22)27-25(28-24)30-17-15-29(16-18-30)21-11-5-2-6-12-21/h1-14H,15-19H2,(H,26,27,28) |
InChI Key |
RNYAMUCWYNJGMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclization to Quinazolin-4(3H)-one
Conversion to 4-Chloroquinazoline
- Quinazolin-4(3H)-one is refluxed with phosphorous oxychloride (POCl3) in the presence of dry DMF and triethylamine to afford 4-chloroquinazoline.
- This chlorinated intermediate is crucial for subsequent nucleophilic aromatic substitution reactions.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Anthranilic acid + formamide, 120°C | Quinazolin-4(3H)-one | - | Key quinazoline core |
| Chlorination | POCl3, DMF, TEA, reflux 5-6 h | 4-Chloroquinazoline | 62.5 | Stored at 0°C, no purification |
Alternative Synthetic Routes and Functional Group Modifications
Sulfonylation and Subsequent Substitution
- Quinazolin-4(3H)-one can be converted to 6-chlorosulfonylquinazolin-4(3H)-one by reaction with chlorosulfonic acid at 60°C for 7 days.
- This intermediate reacts with benzylpiperazine to give sulfonyl derivatives, which can be further chlorinated and substituted to yield quinazoline derivatives with piperazine substituents.
One-Pot and Microwave-Assisted Methods
- Microwave irradiation has been employed to reduce reaction times significantly, for example, heating mixtures of 4-chloroquinazoline and amines at 150°C for 20 minutes.
- One-pot methods combining chlorination and substitution steps have been reported in patent literature, improving efficiency and yield.
Summary Table of Key Preparation Methods
Research Findings and Analytical Data
- The synthesized compounds, including N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine, have been characterized by 1H NMR , mass spectrometry (MS) , and melting point (mp) analysis.
- Typical 1H NMR signals include aromatic protons in the 7.7–8.4 ppm range, benzyl methylene protons around 4.2 ppm, and piperazine ring protons between 2.3–3.1 ppm.
- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight (~395.5 g/mol).
- Yields vary depending on reaction conditions but generally range from 30% to 80%, with purification achieved by crystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of AChE or BChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In anticancer research, it may inhibit cell proliferation by interfering with specific signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Modifications at the Quinazoline 2-Position
- N-(1-Benzylpiperidin-4-yl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine (Compound 36) Structure: Retains the 4-benzylpiperidinyl and 4-phenylpiperazinyl groups. Key Feature: The phenylpiperazine moiety enhances DNMT3A selectivity over DNMT1 and G9a histone methyltransferase, a divergence from its parent compound BIX-01294 .
- 6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine (7a) Structure: Incorporates a chloro substituent at the 6-position and a pyrazole group at the 4-amine position. The pyrazole group may improve solubility or target binding .
Modifications at the Quinazoline 4-Position
N-(1-Benzyl-4-piperidyl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine (Q4A)
- Structure : Features 6,7-dimethoxy groups and a 4-methyl-diazepane ring at the 2-position.
- Activity : Associated with DNMT1 and histone methyltransferases (EHMT1/2). The diazepane ring reduces G9a inhibition compared to BIX-01294 derivatives, highlighting how substituent bulkiness alters target specificity .
- 6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(4-(pyrrolidin-1-yl)-butyl)quinazolin-4-amine Structure: Replaces phenylpiperazine with pyrrolidine and adds a pyrrolidinyl-butyl chain.
Key Observations:
- Phenylpiperazine vs. Diazepane/Pyrrolidine : The phenylpiperazine group in Compound 36 confers DNMT3A selectivity, whereas diazepane or pyrrolidine substituents shift activity toward other epigenetic targets (e.g., DNMT1) .
- Methoxy and Halogen Substituents : 6,7-Dimethoxy groups in Q4A enhance interactions with larger enzyme pockets (e.g., EHMT1/2), while chloro substituents (as in 7a) may improve DNA binding or metabolic stability .
- Methylthio Groups : Compounds like 9c demonstrate that sulfur-containing substituents significantly boost antitumor potency, achieving sub-micromolar IC50 values .
Biological Activity
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound is characterized by a quinazoline backbone, which is known for its pharmacological versatility, and it has been studied for its potential therapeutic applications, particularly against infectious diseases and cancer.
Chemical Structure and Properties
The molecular formula of this compound is C23H26N4, with a molecular weight of approximately 394.49 g/mol. Its structure includes:
- Quinazoline core : This bicyclic structure contributes to the compound's ability to interact with various biological targets.
- Benzyl group : Enhances lipophilicity, potentially improving membrane permeability.
- Piperazine moiety : Known for its role in modulating neurotransmitter systems and influencing pharmacological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis . Studies have shown that derivatives of quinazoline can inhibit the growth of this pathogen, making them candidates for further development as anti-tuberculosis agents.
2. Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated its potential to inhibit cancer cell proliferation. For example, related quinazoline derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects . Additionally, some studies suggest that these compounds can induce cell cycle arrest and apoptosis in cancer cells .
3. Enzyme Inhibition
This compound has been investigated as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These interactions may enhance cholinergic transmission, suggesting potential applications in neurodegenerative diseases like Alzheimer's.
The mechanism of action for this compound involves its binding to specific molecular targets:
- Enzyme Inhibition : The compound binds to the active sites of AChE and BChE, preventing the breakdown of acetylcholine, which could enhance neurotransmission.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other quinazoline derivatives. The following table summarizes some related compounds and their characteristics:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-benzylquinazolin-4-amine | Lacks piperazine; simpler structure | Moderate antimicrobial activity |
| N-benzyl-N'-(4-methylpiperazin-1-yl)urea | Urea derivative; different functional group | Limited anticancer activity |
| 7-Fluoro-N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amines | Fluorinated; different piperidine substituent | Enhanced anticancer properties |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of quinazoline derivatives in various biological assays:
- Anti-tuberculosis Activity : A study demonstrated that specific quinazoline derivatives significantly inhibited the growth of Mycobacterium tuberculosis in vitro, warranting further investigation into their mechanism of action and potential as therapeutic agents.
- Anticancer Efficacy : In vivo studies showed that certain analogs could effectively reduce tumor growth in xenograft models without significant toxicity to the host organism, indicating a favorable therapeutic index .
- Neuroprotective Effects : The inhibition of AChE by N-benzyl derivatives suggests potential applications in treating cognitive disorders, as enhancing cholinergic signaling may improve memory and cognitive function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
